molecular formula C16H16O5 B6292392 4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid CAS No. 128460-64-0

4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6292392
CAS No.: 128460-64-0
M. Wt: 288.29 g/mol
InChI Key: GKSOFESCTNSBBG-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of methoxy groups attached to the phenyl ring, which can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the methoxybenzoic acid moiety. This can be followed by oxidation and esterification steps to obtain the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that utilize efficient and cost-effective methods. These processes often include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid has several scientific research applications, including:

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s derivatives may have potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It can be utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes, receptors, or other biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(3,4-Dimethoxyphenyl)-2-methoxybenzoic acid include:

    3,4-Dimethoxyphenylacetic acid: Another compound with methoxy groups on the phenyl ring, used in similar research applications.

    3,4-Dimethoxyphenethylamine: A phenethylamine derivative with methoxy groups, known for its biological activity.

    (3,4-Dimethoxyphenyl)acetonitrile: A nitrile derivative with methoxy groups, used in organic synthesis.

Uniqueness

This compound is unique due to its specific structural arrangement, which can influence its reactivity and interaction with biological targets. The presence of both methoxy and benzoic acid moieties provides a distinct combination of properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-7-5-11(9-15(13)21-3)10-4-6-12(16(17)18)14(8-10)20-2/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSOFESCTNSBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563622
Record name 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128460-64-0
Record name 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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